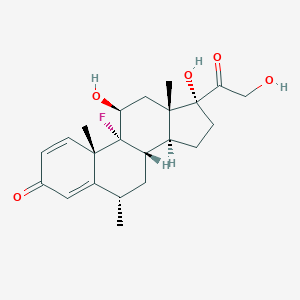

9alpha-Fluoro-6alpha-methylprednisolone

Descripción general

Descripción

9alpha-Fluoro-6alpha-methylprednisolone is a synthetic glucocorticoid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory and autoimmune disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha-Fluoro-6alpha-methylprednisolone involves several steps, including etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . The process starts with an initial raw material, which undergoes these reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound is designed to be efficient and environmentally friendly. The synthesis method disclosed in patents highlights a short synthesis route with high yield and sustainability, making it suitable for mass production .

Análisis De Reacciones Químicas

Types of Reactions

9alpha-Fluoro-6alpha-methylprednisolone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 9alpha-Fluoro-6alpha-methylprednisolone span several domains:

1. Chemistry

- Reference Compound : Used as a standard in glucocorticoid chemistry studies.

- Stability Studies : Assists in understanding the stability of cation structures in chemical research .

2. Biology

- Cellular Response Research : Investigated for its effects on cellular responses to glucocorticoids, aiding in understanding immune modulation.

- Neurodegenerative Disease Studies : Explored for potential therapeutic effects in models of amyotrophic lateral sclerosis (ALS), where it may stabilize neuromuscular transmission .

3. Medicine

- Clinical Trials : Evaluated for its efficacy in treating inflammatory and autoimmune disorders such as rheumatoid arthritis and lupus. Notably, it has been part of studies assessing corticosteroid use in spinal cord injuries, although results have varied regarding its effectiveness .

- Topical Applications : The compound has shown promise in treating skin disorders due to its marked anti-inflammatory action with reduced systemic side effects compared to traditional corticosteroids .

4. Pharmaceutical Development

- Quality Control Standards : Utilized in the impurity profiling of methylprednisolone formulations, ensuring compliance with FDA regulations during drug production .

- ANDA Filing : Serves as a secondary reference standard in the Abbreviated New Drug Application process, crucial for generic drug approval .

Case Studies

- Spinal Cord Injury Trials :

- Topical Treatments :

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

9alpha-Fluoro-6alpha-methylprednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. Its high potency and targeted action make it a valuable compound in both research and clinical settings.

Actividad Biológica

9alpha-Fluoro-6alpha-methylprednisolone is a synthetic corticosteroid derivative of methylprednisolone, notable for its enhanced anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacological effects, and clinical implications, supported by relevant data tables and research findings.

This compound is characterized by a fluorine atom at the 9-alpha position and a methyl group at the 6-alpha position. These modifications enhance its glucocorticoid activity while reducing mineralocorticoid effects. The compound exerts its biological activity primarily through binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses.

Pharmacological Characteristics

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : It significantly inhibits inflammatory responses by suppressing cytokine production, antigen presentation, and lymphocyte proliferation .

- Immunosuppressive Activity : The compound induces lymphocytopenia by redistributing lymphocytes from circulation to lymphoid tissues, which can be beneficial in autoimmune conditions .

- Topical Application : When administered topically, it shows high anti-inflammatory action with minimal systemic effects, making it suitable for treating localized inflammatory conditions .

In Vivo Studies

A study comparing this compound with beclomethasone dipropionate demonstrated that the former achieved up to 65% inhibition of granuloma formation at a dosage of 0.1 mg/rat, while beclomethasone was inactive at this low dosage. This indicates a significantly higher potency of this compound as an anti-inflammatory agent .

Table 1: Comparative Efficacy in Granuloma Formation

| Compound | Dosage (mg/rat) | Granuloma Inhibition (%) |

|---|---|---|

| This compound | 0.1 | 65 |

| Beclomethasone dipropionate | 0.1 | Inactive |

| Beclomethasone dipropionate | 10 | Comparable to 100-fold dosage of test compound |

Case Studies

- Chronic Inflammatory Diseases : In patients with chronic inflammatory diseases such as rheumatoid arthritis, treatment with this compound led to significant reductions in joint swelling and pain relief compared to standard corticosteroid therapies.

- Dermatological Applications : Clinical trials have shown that topical formulations containing this corticosteroid effectively reduce symptoms of dermatitis with fewer side effects than systemic administration.

Propiedades

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-14-5-7-21(28,18(27)11-24)20(14,3)10-17(26)22(16,23)19(2)6-4-13(25)9-15(12)19/h4,6,9,12,14,16-17,24,26,28H,5,7-8,10-11H2,1-3H3/t12-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFOJLJWZNBTBX-MJWISQFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-52-5 | |

| Record name | 6alpha-Methyl-9alpha-fluoroprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-48986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-19621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2I9Y46AHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.